REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5](=[O:9])[NH:6][C:7]=1[CH3:8].[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[CH3:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5](=[O:9])[NH:6][C:7]=1[CH3:8]
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Name
|
|
Quantity
|
3.695 g
|
Type
|
reactant
|
Smiles
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CC=1C=CC(NC1C)=O
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Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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3.53 mL
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Type
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reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred under ice-
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling
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Type
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TEMPERATURE
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Details
|
cooling
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Type
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STIRRING
|
Details
|
the reaction mixture was stirred
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Type
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ADDITION
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Details
|
the reaction mixture was poured gradually into ice
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Type
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FILTRATION
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Details
|
the resulting crystal was filtered
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Type
|
WASH
|
Details
|
The crystal was washed with water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(NC1C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.102 g | |
YIELD: PERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |